(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c1-2-12-4-3-11(6-17(12)23(25)26)5-13(10-21)18(24)22-16-8-14(19)7-15(20)9-16/h3-9H,2H2,1H3,(H,22,24)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWGUJOBMVMBI-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Formation of the (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enamide Backbone:
Introduction of the N-(3,5-dichlorophenyl) Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The presence of reactive functional groups like cyano and nitro allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Table 1: Key Structural Features of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide and Analogs
Key Observations
In contrast, analogs with methoxy groups (e.g., ) exhibit electron-donating effects, which may improve solubility but reduce electrophilic reactivity . XCT790 incorporates trifluoromethyl groups, which combine electron-withdrawing character with enhanced metabolic stability and membrane permeability.
Lipophilicity and Binding Interactions :
- The 3,5-dichlorophenyl group, common in the target compound and , contributes to lipophilicity and may facilitate halogen bonding with biomolecular targets.
- The ethyl group in the target compound adds moderate hydrophobicity, whereas the thiazole and thiadiazole rings in and introduce polar heterocycles, likely altering target selectivity or pharmacokinetics.
Heterocyclic vs. Aromatic Substituents :
- Thiazole (in ) and thiadiazole (in ) rings introduce nitrogen and sulfur atoms, enabling hydrogen bonding or coordination with metal ions. These features are absent in the target compound, suggesting divergent biological targets.
Biological Activity
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide, a synthetic compound belonging to the acrylamide class, exhibits notable biological activities that have garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure includes functional groups such as cyano and amide, which are crucial for its interaction with biological targets. The presence of dichlorophenyl and nitrophenyl moieties contributes to its lipophilicity and potential bioactivity.
Research indicates that this compound interacts with various biological targets, primarily through:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Binding : Studies suggest that it may bind to certain receptors, modulating signal transduction pathways critical for cell survival and growth.
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency against these cell types.
Antifungal Activity
The compound has also been evaluated for its antifungal properties:
- In Vitro Testing : It displayed effective antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for C. albicans, suggesting potential applications in treating fungal infections.
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
- Antifungal Mechanism Investigation : Research conducted by the Mycological Society revealed that the compound disrupts fungal cell membrane integrity, contributing to its antifungal efficacy. The study provided insights into how structural modifications could enhance its activity against resistant fungal strains.
Q & A
Q. How can the synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide be optimized to improve yield and purity?
Methodological Answer: A stepwise approach is recommended:
Condensation Reactions : Start with the formation of the α,β-unsaturated carbonyl intermediate via Knoevenagel condensation, using catalysts like piperidine or ammonium acetate in ethanol or DMF at 60–80°C .
Amide Coupling : React the intermediate with 3,5-dichloroaniline using coupling agents such as HATU or DCC in anhydrous DCM under nitrogen.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of nitrophenyl precursor to aniline) to minimize side products .
Q. What spectroscopic techniques are recommended for confirming the stereochemistry and functional groups of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the (E)-configuration of the α,β-unsaturated carbonyl group. Key signals include a trans coupling constant ( Hz) between the β-hydrogen and carbonyl carbon .
- IR Spectroscopy : Identify the cyano group (C≡N stretch at ~2200 cm) and amide carbonyl (C=O stretch at ~1680 cm) .
- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in DMSO/water (1:1) and refine using SHELXL .
Q. How can the solubility profile of this compound be determined for in vitro biological assays?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO (primary stock), ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy at 254 nm.
- LogP Calculation : Estimate partition coefficient via HPLC (C18 column, methanol/water gradient) or computational tools (e.g., XLogP3, reported as ~5.6 for analogs) .
- Critical Micelle Concentration (CMC) : For poor aqueous solubility, use surfactants like Tween-80 at concentrations below CMC to avoid interference in assays .
Advanced Research Questions
Q. How can contradictions in biological activity data between studies be resolved?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent parameters (e.g., bacterial strain, inoculum size, and incubation time) when comparing MIC/MBC values. For example, discrepancies in antistaphylococcal activity may arise from variations in broth microdilution protocols .
- Control for Compound Stability : Perform HPLC stability checks under assay conditions (e.g., 37°C, 24 hours) to rule out degradation .
- Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) and calculate EC values using nonlinear regression .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like bacterial enoyl-ACP reductase. Validate with co-crystallized ligands from PDB (e.g., 4CJ6 for FabI inhibitors) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like topological polar surface area (TPSA ≈71.4 Ų) and hydrogen-bond acceptor count (4) to correlate structure with antimicrobial activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
Q. How to design a study comparing the bioactivity of this compound with structurally similar analogs?
Methodological Answer:
- Select Analogs : Focus on derivatives with substitutions on the dichlorophenyl (e.g., 3,5-dimethylphenyl) or nitrophenyl (e.g., 4-ethyl-3-fluoro) groups .
- Activity Profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized CLSI protocols. Include cytotoxicity assays on mammalian cells (e.g., HEK293) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy) with MIC values to identify pharmacophores .
Q. How to validate the compound’s mechanism of action if initial biochemical assays are inconclusive?
Methodological Answer:
- Orthogonal Assays : Combine enzyme inhibition (e.g., FabI IC) with transcriptomic profiling (RNA-seq) to confirm target engagement .
- Resistance Studies : Generate serial passages of bacteria under sub-MIC concentrations and screen for mutations via whole-genome sequencing .
- Fluorescence Polarization : Use labeled substrates (e.g., NADH-FITC) to monitor real-time inhibition kinetics in vitro .
Q. What strategies address challenges in crystallographic refinement for determining the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) for heavy atoms (Cl, Br) .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters (ADPs) for nitro group disorder .
- Validation Tools : Check geometry with PLATON and electron density maps (e.g., Fo-Fc maps) in Olex2 to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
